3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
The compound “3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide” is a complex organic molecule. It contains a tetrahydrothiophene 1,1-dioxide core, which is a cyclic sulfone . This core is substituted with an amino group that is further substituted with a 2-(methylsulfonyl)-4-tosylthiazol-5-yl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiophene 1,1-dioxide core would be a five-membered ring containing one sulfur atom and two oxygen atoms . The thiazole ring would be a five-membered ring containing one sulfur atom and one nitrogen atom.Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries where metal corrosion can be a significant issue.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Lithium-Ion Batteries
Sulfone-based electrolytes, which can be synthesized from thiophene derivatives, have been studied for their potential use in lithium-ion batteries . For example, 3-methoxytetrahydrothiophene 1,1-dioxide (MESL) exhibits an oxidation potential at a NMC cathode in the presence of LiTFSI of 4.9 V vs. Li/Li+, an ionic conductivity equal to 1 mS.cm-1, and a low melting point as well as a high boiling point .
Mechanism of Action
Target of Action
The compound contains a thiophene moiety, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S4/c1-10-3-5-12(6-4-10)27(22,23)14-13(24-15(17-14)25(2,18)19)16-11-7-8-26(20,21)9-11/h3-6,11,16H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXBFYTIXRNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide |
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